N-((4-(4-fluorophenyl)-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)-3,5-dimethoxybenzamide
CAS No.: 391887-51-7
Cat. No.: VC4924088
Molecular Formula: C18H17FN4O3S
Molecular Weight: 388.42
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 391887-51-7 |
|---|---|
| Molecular Formula | C18H17FN4O3S |
| Molecular Weight | 388.42 |
| IUPAC Name | N-[[4-(4-fluorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-3,5-dimethoxybenzamide |
| Standard InChI | InChI=1S/C18H17FN4O3S/c1-25-14-7-11(8-15(9-14)26-2)17(24)20-10-16-21-22-18(27)23(16)13-5-3-12(19)4-6-13/h3-9H,10H2,1-2H3,(H,20,24)(H,22,27) |
| Standard InChI Key | KYVJTXOFGBVODX-UHFFFAOYSA-N |
| SMILES | COC1=CC(=CC(=C1)C(=O)NCC2=NNC(=S)N2C3=CC=C(C=C3)F)OC |
Introduction
Chemical Structure and Molecular Properties
The compound’s molecular formula is C₁₈H₁₇FN₄O₃S, with a molecular weight of 388.4 g/mol. Its IUPAC name, N-[[4-(4-fluorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-3,5-dimethoxybenzamide, reflects its modular architecture:
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A 1,2,4-triazole ring substituted with a 4-fluorophenyl group at position 4 and a thione (C=S) group at position 5.
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A methyl bridge connecting the triazole ring to a 3,5-dimethoxybenzamide moiety.
Key Structural Features
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₈H₁₇FN₄O₃S | PubChem |
| Molecular Weight | 388.4 g/mol | PubChem |
| Canonical SMILES | COC1=CC(=CC(=C1)C(=O)NCC2=NNC(=S)N2C3=CC=C(C=C3)F)OC | PubChem |
| InChI Key | KYVJTXOFGBVODX-UHFFFAOYSA-N | PubChem |
The fluorine atom on the phenyl ring and the methoxy groups on the benzamide moiety are critical for modulating electronic effects and bioavailability. The thione group enhances hydrogen-bonding interactions, which may influence receptor binding.
Synthesis and Structural Optimization
The synthesis of this compound typically involves multi-step reactions to assemble the triazole core and functionalize it with target substituents. A generalized approach includes:
Step 1: Formation of the 1,2,4-Triazole Core
Cyclization of 4-(4-fluorophenyl)thiosemicarbazide with a suitable aldehyde or ketone under acidic conditions yields the 5-thioxo-4,5-dihydro-1H-1,2,4-triazole intermediate. Glacial acetic acid in ethanol is commonly used for this step.
Step 2: Methylation at the Triazol-3-yl Position
The intermediate is treated with methyl iodide or another methylating agent in the presence of a base (e.g., potassium carbonate) to introduce the methyl group at position 3 of the triazole ring.
Step 3: Amide Coupling
The triazole-methyl intermediate undergoes coupling with 3,5-dimethoxybenzoic acid using carbodiimide-based reagents (e.g., EDCI/HOBt) in anhydrous DMF to form the final benzamide derivative.
Key Reaction Parameters
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Temperature: 60–80°C for cyclization and coupling steps.
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Solvents: Ethanol for cyclization; DMF for amide formation.
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Purification: Column chromatography or recrystallization to achieve >95% purity.
| Cell Line | IC₅₀ (µM) | Mechanism |
|---|---|---|
| Human glioblastoma (U-87) | 10.5 | Apoptosis via caspase-3 activation |
| Breast cancer (MDA-MB-231) | 15.7 | ROS-mediated DNA damage |
The dimethoxybenzamide group may intercalate DNA or inhibit topoisomerases, though specific targets require validation.
Antioxidant Properties
Triazole-thiones scavenge free radicals in DPPH assays, with IC₅₀ values comparable to ascorbic acid. The electron-donating methoxy groups enhance radical stabilization.
Structure-Activity Relationship (SAR) Insights
Modifications to the triazole core and substituents significantly impact biological efficacy:
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Electron-Withdrawing Groups (e.g., -F): Improve antimicrobial and anticancer activity by increasing electrophilicity and membrane penetration.
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Methoxy Groups (-OCH₃): Enhance antioxidant capacity via resonance stabilization of phenolic radicals.
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Thione (C=S) Group: Critical for hydrogen bonding with biological targets like enzymes or DNA.
Future Directions and Challenges
Despite its promise, further research is needed to:
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Validate target specificity and toxicity profiles in vivo.
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Optimize pharmacokinetics (e.g., solubility, metabolic stability).
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Explore synergistic effects with existing therapeutics.
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